molecular formula C13H14ClN5 B5698067 4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone

4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B5698067
M. Wt: 275.74 g/mol
InChI Key: RWUAYHRIIAZFLD-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBC or DBCO, and it is a derivative of pyrazine.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of bacterial and fungal cells. This compound has also been shown to have potential as a fluorescent probe for bioimaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its versatility. This compound can be used in various fields of research, and it has potential applications in medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using this compound is its toxicity. Careful handling and disposal of this compound are required to avoid any potential hazards.

Future Directions

There are several future directions for research on 4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the areas of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the development of new fluorescent probes for bioimaging using this compound. Additionally, the potential use of this compound as a click chemistry reagent in the synthesis of new materials is an area of interest for future research.
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

The synthesis method of 4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 4-dimethylaminobenzaldehyde with 3-chloro-2-pyrazinylhydrazine in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.

Scientific Research Applications

4-(dimethylamino)benzaldehyde (3-chloro-2-pyrazinyl)hydrazone has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. It has been studied for its anticancer, antibacterial, and antifungal activities. This compound has also been used in the development of fluorescent probes for bioimaging and in the preparation of click chemistry reagents.

properties

IUPAC Name

3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-19(2)11-5-3-10(4-6-11)9-17-18-13-12(14)15-7-8-16-13/h3-9H,1-2H3,(H,16,18)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUAYHRIIAZFLD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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